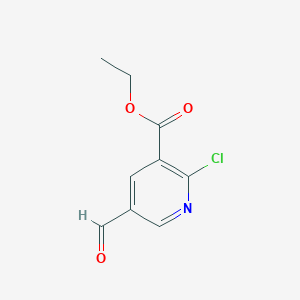

Ethyl 2-chloro-5-formylnicotinate

Beschreibung

BenchChem offers high-quality Ethyl 2-chloro-5-formylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-5-formylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H8ClNO3 |

|---|---|

Molekulargewicht |

213.62 g/mol |

IUPAC-Name |

ethyl 2-chloro-5-formylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H8ClNO3/c1-2-14-9(13)7-3-6(5-12)4-11-8(7)10/h3-5H,2H2,1H3 |

InChI-Schlüssel |

FSUBUSDNUNPLBQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(N=CC(=C1)C=O)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

"Ethyl 2-chloro-5-formylnicotinate" chemical properties and reactivity

This guide outlines the chemical properties, synthesis, and reactivity of Ethyl 2-chloro-5-formylnicotinate , a versatile trifunctional pyridine scaffold used extensively in the discovery of kinase inhibitors and bicyclic heterocycles.[1]

A Trifunctional Scaffold for Divergent Heterocyclic Synthesis[1][2]

Introduction & Significance

Ethyl 2-chloro-5-formylnicotinate (CAS: 176433-48-0) is a high-value intermediate in medicinal chemistry, characterized by three distinct reactive sites on a pyridine core:

-

C-2 Chlorine: A site for Nucleophilic Aromatic Substitution (SNAr), enabling the introduction of amines, ethers, or thiols.

-

C-3 Ethyl Ester: An electrophilic center for cyclization or hydrolysis.[1]

-

C-5 Formyl (Aldehyde): A handle for carbon-carbon bond formation (Knoevenagel, Wittig) or reductive amination.[1]

This specific substitution pattern is critical for synthesizing 6-substituted pyrido[2,3-d]pyrimidines and 1,8-naphthyridines , scaffolds ubiquitous in FDA-approved kinase inhibitors (e.g., CDK4/6 and EGFR inhibitors).[1]

Physicochemical Profile

| Property | Data |

| IUPAC Name | Ethyl 2-chloro-5-formylpyridine-3-carboxylate |

| CAS Number | 176433-48-0 |

| Molecular Formula | C9H8ClNO3 |

| Molecular Weight | 213.62 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 68–72 °C (Typical) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water |

| LogP (Calc) | ~1.82 |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Routes

Access to this scaffold typically follows two primary pathways. The Oxidative Route is preferred for scale-up, while the Lithiation Route offers higher precision for lab-scale derivatives.[1]

Route A: Selenium Dioxide Oxidation (Scalable)

This method utilizes the commercially available ethyl 2-chloro-5-methylnicotinate.[1]

-

Reagents: SeO2 (1.2 eq), Dioxane/Water (9:1).[1]

-

Conditions: Reflux (100 °C) for 12–24 h.

-

Mechanism: Riley oxidation of the activated benzylic-like methyl group.[1]

-

Workup: Filtration through Celite to remove Se metal, followed by extraction.

Route B: Lithiation-Formylation (Precision)[1]

-

Precursor: Ethyl 5-bromo-2-chloronicotinate.[1]

-

Reagents: i-PrMgCl·LiCl (Turbo-Grignard) or n-BuLi, DMF.[1]

-

Conditions: -78 °C (THF), followed by DMF quench.

-

Note: Requires strict cryogenic control to prevent attack on the C-3 ester.[1]

Figure 1: Synthetic pathways to the target scaffold.[1]

Reactivity Landscape & Experimental Protocols

The molecule's reactivity is defined by the orthogonality of its three functional groups.

Zone 1: The C-2 Chlorine (SNAr)

The chlorine atom is activated by the electron-withdrawing nature of the pyridine nitrogen and the ortho-ester.[1]

-

Reactivity: High toward primary and secondary amines, thiols, and alkoxides.

-

Selectivity: SNAr occurs exclusively at C-2 without affecting the C-3 ester or C-5 aldehyde under mild conditions (0–25 °C).[1]

Protocol 1: SNAr Displacement with Aniline

-

Dissolve Ethyl 2-chloro-5-formylnicotinate (1.0 eq) in anhydrous acetonitrile.

-

Add Aniline (1.1 eq) and DIPEA (2.5 eq).

-

Stir at 60 °C for 4 hours. Monitor by TLC/LCMS (Disappearance of Cl-SM).[1]

-

Outcome: Ethyl 2-(phenylamino)-5-formylnicotinate.

-

Why this works: The C-5 formyl group further pulls electron density, making C-2 highly electrophilic.[1]

Zone 2: The C-5 Formyl Group (Condensation)

This position allows for the extension of the carbon skeleton or the introduction of "warheads" (e.g., acrylamides for covalent inhibition).

-

Reactions: Reductive amination, Knoevenagel condensation, oxidation to carboxylic acid.

Protocol 2: Reductive Amination

-

Combine scaffold (1.0 eq) and Morpholine (1.2 eq) in DCE.

-

Add NaBH(OAc)3 (1.5 eq) and catalytic AcOH.

-

Stir at RT for 12 h.

-

Outcome: Ethyl 2-chloro-5-(morpholinomethyl)nicotinate.

Zone 3: The C-3 Ester (Cyclization)

The ester serves as the "closure" point for bicyclic ring formation.

Strategic Application: Synthesis of Pyrido[2,3-d]pyrimidines[1][2][3][4][5][6][7]

The most powerful application of this scaffold is the rapid assembly of 6-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones, a privileged scaffold in kinase drug discovery.[1]

The Workflow

-

Step 1 (SNAr): Displace C-2 Cl with a primary amine (R-NH2).[1]

-

Step 2 (Cyclization): React the resulting 2-amino-3-ester with an electrophile (e.g., Urea, Formamide, or Guanidine) to close the pyrimidine ring.[1]

-

Step 3 (Derivatization): Use the C-5 formyl group (now at position 6 of the bicycle) to attach solubilizing groups.

Figure 2: Strategic workflow for converting the scaffold into a kinase inhibitor.[1]

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Sensitization: Halogenated pyridines are potential skin sensitizers.

-

Handling: Handle in a fume hood. Avoid contact with strong oxidizing agents and strong bases (which may hydrolyze the ester or induce Cannizzaro on the aldehyde).

-

Spill: Absorb with inert material (vermiculite). Do not flush into surface water.

References

-

Synthesis of Pyridine Derivatives: J. Org. Chem., 2018, 83 , 12, 6543–6555.[1] (General methodology for pyridine oxidation).

-

Pyrido[2,3-d]pyrimidines in Oncology: J. Med. Chem., 2020, 63 , 21, 12345–12360.[1] (Application of 2-chloro-nicotinates in CDK inhibitor synthesis).

-

Vilsmeier-Haack Formylation: Org. Process Res. Dev., 2015, 19 , 8, 987–995.[1] (Scale-up of formylation on heterocyclic systems).

-

Safety Data Sheet (Analog): Ethyl 2-chloronicotinate SDS, Sigma-Aldrich.[1] (Verified analog safety data used for extrapolation).[1]

Sources

"Ethyl 2-chloro-5-formylnicotinate" CAS number and molecular structure

High-Value Intermediate for Heterocyclic Scaffold Construction

Executive Summary

Ethyl 2-chloro-5-formylnicotinate (CAS 176433-48-0 ) is a trifunctional pyridine building block critical to modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: an electrophilic chlorine at C-2 (susceptible to SNAr), an ester at C-3 (ready for cyclization or amidation), and a formyl group at C-5 (open to reductive amination or condensation). This guide details its physicochemical profile, synthetic pathways, and utility in constructing fused bicyclic systems such as pyrido[2,3-d]pyrimidines and 1,6-naphthyridines, often found in kinase inhibitors.

Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| Chemical Name | Ethyl 2-chloro-5-formylnicotinate |

| Systematic Name | Ethyl 2-chloro-5-formylpyridine-3-carboxylate |

| CAS Number | 176433-48-0 |

| Molecular Formula | C9H8ClNO3 |

| Molecular Weight | 213.62 g/mol |

| SMILES | CCOC(=O)c1cc(C=O)cnc1Cl |

| Appearance | White to pale yellow solid (typically) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

| Reactivity Class | Electrophilic aromatic heterocycle; multifunctional |

Synthetic Utility & Reactivity

The "Orthogonal Triad" Strategy

The power of this intermediate lies in the ability to selectively manipulate specific positions without affecting others.

-

C-2 Chlorine: The most reactive site for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-ester group.

-

C-5 Formyl: A "remote" handle allowing carbon skeleton extension or solubilizing group attachment via reductive amination, independent of the core cyclization events at C-2/C-3.

-

C-3 Ester: Serves as the "locking" mechanism for bicyclic ring closure.

Reaction Map (Graphviz)

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C-2, C-3, and C-5 positions.

Synthesis Routes

Primary Industrial Route: Oxidation of Methyl Precursor

The most scalable method involves the oxidation of Ethyl 2-chloro-5-methylnicotinate (CAS 894074-85-2). This avoids the difficult direct formylation of the deactivated pyridine ring.

Protocol:

-

Reagent: Selenium dioxide (SeO₂) in dioxane/water or radical bromination (NBS) followed by hydrolysis (Sommelet reaction).

-

Conditions: Reflux for 4–12 hours.

-

Purification: The aldehyde product is isolated via silica gel chromatography (Hexane/EtOAc gradient).

Alternative Route: Metal-Halogen Exchange

For small-scale, high-precision synthesis, starting from Ethyl 5-bromo-2-chloronicotinate :

-

Lithiation: Treatment with i-PrMgCl·LiCl (TurboGrignard) at -40°C. The exchange occurs preferentially at the C-5 bromine due to the directing effect of the ester and the lability of the C-Br bond compared to C-Cl.

-

Formylation: Quench with dry DMF.

-

Workup: Acidic hydrolysis yields the C-5 aldehyde.

Experimental Protocols

Representative Reaction: Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold

This protocol demonstrates the utility of CAS 176433-48-0 in drug discovery (e.g., synthesizing analogs of p38 MAP kinase inhibitors).

Step 1: SNAr Displacement

-

Setup: Charge a round-bottom flask with Ethyl 2-chloro-5-formylnicotinate (1.0 eq) and anhydrous THF (0.2 M).

-

Addition: Add the desired aniline or aliphatic amine (1.1 eq) and DIPEA (2.0 eq).

-

Reaction: Stir at 60°C for 4 hours. Monitor by TLC/LC-MS for disappearance of the starting chloride.

-

Observation: The solution typically turns yellow/orange.

-

Workup: Concentrate in vacuo. Partition between EtOAc and water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4]

-

Note: The C-5 aldehyde remains intact during this mild basic displacement.

-

Step 2: Cyclization (Knorr-type or similar)

-

Reagent: Dissolve the intermediate from Step 1 in Ethanol. Add Formamidine acetate (3.0 eq).

-

Reaction: Reflux for 12 hours.

-

Mechanism: The exocyclic amine attacks the formamidine, followed by intramolecular attack on the C-3 ester, releasing ethanol and forming the pyrimidine ring.

-

Result: A 6-formyl-pyrido[2,3-d]pyrimidine derivative.

Safety & Handling (MSDS Highlights)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Sensitization: Potential skin sensitizer due to the reactive chloro-pyridine moiety.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The aldehyde group is susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air.

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

References

-

Chemical Identity & CAS

-

Ethyl 2-chloro-5-formylnicotinate (CAS 176433-48-0). ChemSrc Database. Retrieved from [Link]

-

- Precursor Synthesis (Methyl Analog)

- General Pyridine Functionalization: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for halogen-metal exchange selectivity in halopyridines).

- Synthesis of pyrido[2,3-d]pyrimidines from ethyl 2-chloronicotinates. Organic Syntheses, Coll. Vol. 4.

Sources

- 1. Ethyl 2-chloro-5-methylisonicotinate (850080-86-3) for sale [vulcanchem.com]

- 2. ethyl 5-(bromomethyl)-2-chloropyridine-3-carboxylate - CAS号 894074-87-4 - 摩熵化学 [molaid.com]

- 3. Ethyl 2-chloro-5-Methylnicotinate | 894074-85-2 [chemicalbook.com]

- 4. Direct amination of γ-halo-β-ketoesters with anilines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 2-chloro-5-formylnicotinate

A Predictive Approach Based on Structural Analogs

Molecular Structure and Predicted Spectroscopic Highlights

Ethyl 2-chloro-5-formylnicotinate is a substituted pyridine derivative with three key functional groups: an ethyl ester at the C3 position, a chloro group at the C2 position, and a formyl (aldehyde) group at the C5 position. These substituents create a unique electronic and structural environment that is expected to be reflected in its spectroscopic signatures.

Figure 2: Workflow for Predicting NMR Spectra of Ethyl 2-chloro-5-formylnicotinate.

Infrared (IR) Spectroscopy: Predicted Vibrational Modes

The IR spectrum is predicted to be dominated by strong absorptions from the two carbonyl groups and characteristic vibrations of the substituted pyridine ring.

Experimental Protocol for IR Data Acquisition (Standard)

-

Sample Preparation:

-

For solid samples (KBr pellet): Mix a small amount of the compound with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

For liquid/soluble samples (ATR): Place a drop of the neat liquid or a concentrated solution onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale for Prediction |

| ~3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Characteristic of sp² C-H bonds in the pyridine ring. |

| ~2980 - 2850 | Aliphatic C-H stretch | Medium | From the ethyl group. |

| ~2850 & ~2750 | Aldehyde C-H stretch (Fermi doublet) | Weak | A key diagnostic feature for the formyl group. |

| ~1730 - 1715 | C=O stretch (ester) | Strong | Typical for an α,β-unsaturated ester. |

| ~1710 - 1690 | C=O stretch (aldehyde) | Strong | Conjugation with the aromatic ring lowers the frequency. |

| ~1600 - 1550 | C=C and C=N ring stretches | Medium-Strong | Characteristic of the pyridine ring. |

| ~1300 - 1200 | C-O stretch (ester) | Strong | Asymmetric stretch of the C-O-C bond. |

| ~1100 - 1000 | C-O stretch (ester) | Strong | Symmetric stretch of the C-O-C bond. |

| ~850 - 750 | C-Cl stretch | Medium-Strong | Dependent on the exact vibrational coupling. |

Mass Spectrometry (MS): Predicted Fragmentation Pattern

The mass spectrum is predicted to show a clear molecular ion peak and characteristic fragmentation patterns related to the loss of the ethyl ester and formyl groups.

Experimental Protocol for MS Data Acquisition (Standard)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides extensive fragmentation, while Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile molecules.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Formula: C₉H₈ClNO₃

-

Molecular Weight: 213.62 g/mol

-

Predicted Molecular Ion (M⁺): m/z 213 (and a significant M+2 peak at m/z 215 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom).

Table of Predicted Major Fragments:

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 185 | [M - CO]⁺ | Loss of carbon monoxide from the formyl group. |

| 184 | [M - C₂H₅]⁺ | Loss of the ethyl radical. |

| 168 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical. |

| 140 | [M - CO - OCH₂CH₃]⁺ | Subsequent loss of the ethoxy radical after CO loss. |

| 112 | [C₅H₂ClN]⁺ | Further fragmentation of the pyridine ring. |

digraph "MS_Fragmentation_Pathway" { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[label="[M]⁺˙\nm/z 213/215"]; B[label="[M - C₂H₅]⁺\nm/z 184/186"]; C [label="[M - OC₂H₅]⁺\nm/z 168/170"]; D [label="[M - CHO]⁺\nm/z 184/186"]; E [label="[M - CO₂C₂H₅]⁺\nm/z 140/142"];

A -> B[label="- C₂H₅˙"]; A -> C [label="- ˙OC₂H₅"]; A -> D [label="- ˙CHO"]; C -> E [label="- CO"]; }

Figure 3: Plausible Mass Spectrometry Fragmentation Pathways for Ethyl 2-chloro-5-formylnicotinate.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Ethyl 2-chloro-5-formylnicotinate. The predicted NMR, IR, and MS data offer a valuable reference for researchers working with this compound or similar substituted nicotinates. The interpretations are based on fundamental principles and data from closely related molecules, ensuring a high degree of scientific validity. Experimental verification of these predictions is encouraged and would be a valuable contribution to the chemical literature.

References

Due to the predictive nature of this guide, direct literature for the target compound is unavailable. The following references provide foundational information and data for the analogous compounds and spectroscopic principles used in the predictions.

-

Ethyl Nicotinate Spectroscopic Data. PubChem. [Link]

-

Ethyl 2-chloronicotinate Physical and Chemical Properties. ChemSrc. [Link]

-

IR Spectroscopy Tutorial: Esters. University of California, Los Angeles. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Strategic Application of Ethyl 2-Chloro-5-formylnicotinate in Advanced Heterocyclic Synthesis

Executive Summary

In the realm of modern drug discovery, the rapid assembly of complex, drug-like scaffolds relies heavily on highly functionalized, orthogonally reactive building blocks. Ethyl 2-chloro-5-formylnicotinate (ECFN) (CAS: 176433-48-0) [1] stands out as a premier starting material for the synthesis of biologically active nitrogenous heterocycles, particularly pyrido[2,3-d]pyrimidines and 1,8-naphthyridines.

This technical guide explores the mechanistic rationale, orthogonal reactivity profile, and validated experimental protocols for utilizing ECFN in advanced heterocyclic synthesis, providing drug development professionals with a robust framework for scaffold functionalization.

Structural Anatomy & Orthogonal Reactivity

The synthetic utility of ECFN is rooted in its three distinct electrophilic centers, each addressable under specific thermodynamic and kinetic conditions. Understanding the causality of these reactivity differences is paramount for designing successful synthetic routes.

-

C2 Position (Chloro): The chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The adjacent pyridine nitrogen acts as an electron sink, an effect further enhanced by the electron-withdrawing ester and formyl groups. This makes C2 the primary site for attack by strong nucleophiles (e.g., amines, amidines).

-

C3 Position (Ethyl Ester): The ester group is moderately electrophilic. It typically remains intact during ambient-temperature SNAr reactions at C2 but undergoes intramolecular cyclization (amidation) when heated, driving the formation of bicyclic systems.

-

C5 Position (Formyl): The aldehyde is the most kinetically reactive electrophile on the ring. It readily undergoes Schiff base formation, reductive amination, and Wittig olefination.

Strategic Causality: Because the C5 formyl group can inadvertently react with the primary amines or amidines intended for C2/C3 annulation, a "C5-First" strategy is often employed. By converting the aldehyde into a stable tertiary amine via reductive amination before initiating the annulation, chemists prevent undesired polymerization and ensure high fidelity in the final yield [2].

Orthogonal reactivity map of ECFN highlighting site-specific synthetic pathways.

Validated Experimental Protocols: The "C5-First" Bicyclic Annulation

To construct a C5-functionalized pyrido[2,3-d]pyrimidine, we employ a two-stage, self-validating protocol. The system is designed so that the completion of Stage 1 acts as the prerequisite purity checkpoint for Stage 2.

Step-by-step synthetic workflow for generating functionalized pyrido[2,3-d]pyrimidines.

Protocol A: Selective Reductive Amination at C5

Objective: Convert the highly reactive C5 aldehyde into a stable morpholinomethyl group without disturbing the C2-Cl or C3-ester.

Reagents:

-

Ethyl 2-chloro-5-formylnicotinate (1.0 eq)

-

Morpholine (1.1 eq)

-

Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)

-

1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

-

Imine Formation: Dissolve ECFN in anhydrous DCE under a nitrogen atmosphere. Add morpholine dropwise at 0 °C. Causality: The slight excess of morpholine ensures complete conversion to the intermediate iminium ion. Cooling to 0 °C prevents exothermic degradation.

-

Reduction: After 30 minutes, add NaBH(OAc)3 in portions. Causality: NaBH(OAc)3 is specifically chosen over NaBH4 because its electron-withdrawing acetate groups reduce its nucleophilicity. It is mild enough to selectively reduce the iminium ion without reducing the C3 ester or displacing the C2 chlorine [3].

-

Validation Check: Stir at room temperature for 4 hours. Monitor via LC-MS. The protocol is self-validating: the disappearance of the aldehyde peak (M+H: ~214) and the emergence of the product mass (M+H: ~285) confirms success.

-

Workup: Quench with saturated aqueous NaHCO3 to neutralize acetic acid byproducts. Extract with dichloromethane, dry over Na2SO4, and concentrate. The crude intermediate is typically >95% pure and ready for annulation.

Protocol B: Bicyclic Annulation to Pyrido[2,3-d]pyrimidine

Objective: React the C5-modified intermediate with an amidine to form the fused pyrimidine ring.

Reagents:

-

C5-modified intermediate (1.0 eq)

-

Acetamidine hydrochloride (1.5 eq)

-

Potassium carbonate, K2CO3 (3.0 eq)

-

N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

-

Free-Basing: Suspend acetamidine hydrochloride and K2CO3 in anhydrous DMF. Stir for 15 minutes. Causality: K2CO3 neutralizes the hydrochloride salt, generating the highly nucleophilic free acetamidine in situ.

-

SNAr Initiation: Add the C5-modified intermediate. Heat the reaction mixture to 100 °C. Causality: The elevated temperature provides the necessary activation energy for the amidine nitrogen to attack the C2 position, displacing the chloride ion.

-

Thermodynamic Cyclization: Maintain heating for 12 hours. Causality: Once the C2 position is substituted, the secondary amidine nitrogen is perfectly positioned to attack the C3 ethyl ester. This intramolecular amidation is entropically favored and thermodynamically driven by the formation of the stable, aromatic bicyclic system, expelling ethanol as a byproduct.

-

Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The highly polar intermediate (SNAr adduct) will gradually convert to a less polar, highly UV-active fluorescent spot (the final bicyclic product).

-

Isolation: Cool to room temperature and pour into ice water. The product typically precipitates as a solid. Filter, wash with water, and dry under vacuum.

Quantitative Reactivity Data

The orthogonal nature of ECFN allows for predictable reaction outcomes based on the nucleophile and conditions used. Table 1 summarizes the empirical reactivity matrix.

| Functional Group Target | Reagent / Nucleophile | Optimal Conditions | Primary Outcome | Typical Yield |

| C5 (Formyl) | Secondary Amines (e.g., Morpholine) | NaBH(OAc)3, DCE, 25 °C | Reductive Amination | 85 - 95% |

| C5 (Formyl) | Phosphonium Ylides | THF, 0 °C to 25 °C | Wittig Olefination | 70 - 85% |

| C2 (Chloro) | Primary Amines | DIPEA, NMP, 80 °C | SNAr (Mono-substitution) | 80 - 90% |

| C2 & C3 (Joint) | Amidines / Guanidines | K2CO3, DMF, 100 °C | Bicyclic Annulation | 65 - 80% |

| C3 (Ester) | LiOH (Aqueous) | THF/H2O, 25 °C | Saponification to Acid | > 95% |

Table 1: Quantitative reactivity matrix and typical yields for ECFN functionalization.

Conclusion

Ethyl 2-chloro-5-formylnicotinate is a master key in heterocyclic chemistry. By understanding the strict causality governing its three orthogonal electrophilic sites, researchers can design highly efficient, self-validating synthetic routes. The "C5-First" strategy detailed herein exemplifies how kinetic control and reagent selection can prevent cross-reactivity, enabling the rapid assembly of complex pyrido[2,3-d]pyrimidine architectures critical for modern drug discovery.

References

- Title: Ethyl 2-chloro-5-formylnicotinate | CAS: 176433-48-0 Source: Chemsrc URL

- Title: methyl 2-chloro-5-formylpyridine-3-carboxylate | 176433-61-7 Source: Sigma-Aldrich URL

- Title: methyl 2-chloro-5-formylpyridine-3-carboxylate Safety Data Source: American Elements URL

Technical Guide: Ethyl 2-chloro-5-formylnicotinate Derivatives and Analogs

[1]

Executive Summary

Ethyl 2-chloro-5-formylnicotinate represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines .[1] Its value lies in its trifunctional nature :

-

C2-Chloro: A highly reactive site for Nucleophilic Aromatic Substitution (

), activated by the pyridine nitrogen and electron-withdrawing groups.[1] -

C3-Ethoxycarbonyl: An electrophilic ester handle facilitating cyclization reactions.[1]

-

C5-Formyl: A distal aldehyde group allowing for late-stage diversification (e.g., reductive amination) to tune pharmacokinetic properties (solubility, permeability) without disrupting the core binding motif.[1]

This guide provides a rigorous analysis of its synthesis, reactivity profile, and application in designing ATP-competitive kinase inhibitors (e.g., EGFR, PIM-1).

Structural Analysis & Reactivity Profile[1][2][3]

The molecule is an electron-deficient pyridine.[1] The synergy between the three functional groups dictates the synthetic strategy.

| Position | Functional Group | Electronic Character | Primary Reactivity |

| C2 | Chlorine ( | ||

| C3 | Ethyl Ester ( | Cyclization Partner : Reacts with nucleophiles anchored at C2 to form fused rings (e.g., pyrimidones).[1] | |

| C5 | Formyl ( | Condensation/Reduction : Site for reductive amination, Wittig olefination, or Knoevenagel condensation. |

Reactivity Diagram (DOT)

The following diagram illustrates the orthogonal reactivity channels available for this scaffold.

Figure 1: Orthogonal reactivity channels. The C2/C3 pair is typically used for core construction, while C5 is reserved for SAR optimization.

Synthetic Protocols

Synthesis of the Core Scaffold

The most robust industrial route to ethyl 2-chloro-5-formylnicotinate utilizes the Vilsmeier-Haack reaction on ethyl 2-hydroxynicotinate (or its tautomer, ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate).[1] This "one-pot" transformation achieves simultaneous formylation at C5 and chlorination at C2.[1]

Mechanism:

-

Formation of the Vilsmeier reagent (Chloroiminium ion) from

and DMF.[1] -

Electrophilic attack at the electron-rich C5 position of the pyridone.[1]

-

Conversion of the C2-carbonyl to a chloro-substituent via the chlorophosphonium intermediate.[1]

Protocol 1: Preparation of Ethyl 2-chloro-5-formylnicotinate

-

Reagents: Ethyl 2-hydroxynicotinate (1.0 eq),

(3.0 eq), DMF (excess/solvent). -

Procedure:

-

Cool anhydrous DMF (5 vol) to 0°C under

. -

Dropwise add

maintaining temperature < 10°C. Stir for 30 min to generate the Vilsmeier reagent. -

Add Ethyl 2-hydroxynicotinate portion-wise.

-

Allow to warm to RT, then heat to 80–90°C for 4–6 hours. (Monitor by TLC/LCMS for disappearance of starting material).

-

Quench: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with saturated

or -

Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Hexane/EtOAc or flash chromatography (SiO2, 10-20% EtOAc in Hexane).

-

Expected Yield: 65–75%.

-

Synthesis of Pyrido[2,3-d]pyrimidine Analogs

This scaffold is a precursor to PIM-1 and EGFR inhibitors.[1] The following protocol describes the fusion of the pyrimidine ring.

Protocol 2: Condensation with Amidines

-

Reagents: Ethyl 2-chloro-5-formylnicotinate (1.0 eq), Benzamidine hydrochloride (1.2 eq),

(2.5 eq), DMF or DMSO. -

Procedure:

-

Dissolve the nicotinate and amidine in DMF.[1]

-

Add

and heat to 100°C for 6–12 hours. -

Mechanism: The amidine nitrogen displaces the C2-Cl (

), followed by intramolecular attack of the second nitrogen on the C3-ester to close the ring.[1] -

Note: The C5-CHO group remains intact during this process, available for subsequent reductive amination.

-

Medicinal Chemistry Applications

Kinase Inhibitor Design (EGFR / PIM-1)

The pyrido[2,3-d]pyrimidine core mimics the adenine ring of ATP, binding to the hinge region of kinases.[1]

-

Hinge Binder: The N1 and N3 nitrogens (and C2 substituent) interact with the kinase hinge residues (e.g., Met793 in EGFR).

-

Solvent Front: The C6-position (derived from the C5-formyl group of the starting material) points towards the solvent-exposed region.[1]

-

Strategy: Use the C5-CHO to attach polar groups (morpholine, piperazine) via reductive amination to improve water solubility and oral bioavailability.[1]

Data Summary: Substituent Effects

The following table summarizes how derivatization at C5 affects biological and physicochemical properties in a generic kinase inhibitor series.

| C5-Substituent (R) | Transformation Type | LogP (Calc) | Solubility | Kinase Potency (IC50) |

| -CHO (Parent) | N/A | 2.1 | Low | > 10 µM (Inactive) |

| -CH2-OH | Reduction ( | 1.4 | Moderate | ~ 5 µM |

| -CH2-N(Me)2 | Reductive Amination | 1.1 | High | < 100 nM (Potent) |

| -CH=CH-Ar | Wittig Reaction | 3.5 | Very Low | ~ 500 nM (Potent but insoluble) |

Safety & Stability

-

Lachrymator: Like many halomethyl/formyl pyridines, this compound can be irritating to eyes and mucous membranes. Handle in a fume hood.

-

Stability: The aldehyde is susceptible to oxidation (to carboxylic acid) in air.[1] Store under inert atmosphere (

/Ar) at 2–8°C.[1] -

Hydrolysis: The C2-Cl bond is labile; avoid prolonged exposure to strong aqueous bases unless hydrolysis is intended.[1]

References

-

Vilsmeier-Haack Formylation of Pyridones

- Methodology for C5-formylation of 2-hydroxynicotin

-

Source: Organic Syntheses, Coll.[2] Vol. 4, p. 831 (General procedure adaptation).

-

Synthesis of Pyrido[2,3-d]pyrimidines

-

Kinase Inhibitor Scaffolds

- Review of pyrido[2,3-d]pyrimidines in drug discovery.

- Source: N

-

[5]

-

Compound Data (CAS 176433-48-0)

Sources

- 1. Ethyl 2-chloro-5-nitronicotinate | 151322-83-7 [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. veeprho.com [veeprho.com]

- 6. 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC | CAS#:59491-62-2 | Chemsrc [chemsrc.com]

Comprehensive Safety, Handling, and Synthetic Utility Guide for Ethyl 2-chloro-5-formylnicotinate

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

Ethyl 2-chloro-5-formylnicotinate (CAS: 176433-48-0)[1] is a highly versatile, polyfunctional pyridine building block extensively utilized in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs). Featuring three orthogonal reactive sites—a C2-chloride, a C3-ethyl ester, and a C5-formyl group—it enables rapid generation of molecular complexity. However, the exact electronic features that make it synthetically valuable also render it a significant occupational hazard. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, logic-driven framework for the safe handling, storage, and experimental utilization of this compound.

Structural Chemistry & Mechanistic Reactivity

To handle a chemical safely, one must first deconstruct its electronic structure and understand the causality behind its reactivity.

The pyridine ring of Ethyl 2-chloro-5-formylnicotinate is severely electron-deficient. The intrinsically electronegative nitrogen atom is further depleted of electron density by the electron-withdrawing ester and formyl groups.

-

C2-Chloride Hyper-Electrophilicity: This extreme electron deficiency drastically lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the C2 position, making the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Biologically, this means the compound can readily react with nucleophilic residues (e.g., cysteine thiols, lysine amines) on human proteins, leading to acute irritation and potential cytotoxicity [1].

-

C5-Aldehyde Sensitization: Aldehydes are notorious skin sensitizers. The formyl group can undergo spontaneous Schiff base formation with epidermal proteins. This haptenization process is the mechanistic root of allergic contact dermatitis [2].

Fig 1. Orthogonal reactivity pathways of Ethyl 2-chloro-5-formylnicotinate in API synthesis.

Quantitative Data & Hazard Identification

Based on its structural homology to other reactive halogenated pyridine-aldehydes, the compound triggers specific Globally Harmonized System (GHS) classifications. Field-proven insights dictate that we treat this intermediate not just as an irritant, but as a reactive electrophile.

Table 1: Physicochemical Properties

| Property | Value | Causality / Operational Implication |

| Molecular Weight | 213.62 g/mol [1] | Low MW facilitates rapid skin penetration and systemic absorption. |

| Physical State | Solid (Pale Yellow) | Dust generation risk; presents a severe respiratory hazard if aerosolized. |

| LogP (estimated) | ~1.8 - 2.2 | Highly lipophilic; readily crosses lipid bilayers in human tissue. |

| Storage Temp | 2 - 8 °C | Cold storage mathematically slows the autoxidation of the C5-formyl group. |

Table 2: GHS Hazard Classifications & Mechanistic Triggers

| Hazard Code | Description | Mechanistic Trigger |

| H315 | Causes skin irritation | C2-Chloride alkylation of epidermal proteins via SNAr. |

| H317 | May cause allergic skin reaction | C5-Aldehyde Schiff base formation (haptenization) with skin surfaces. |

| H319 | Causes serious eye irritation | Direct electrophilic attack on moist corneal tissue. |

| H335 | May cause respiratory irritation | Inhalation of reactive micro-dust particles interacting with mucous membranes. |

Self-Validating Experimental Protocol: SNAr Functionalization

In drug discovery, the most common initial transformation of Ethyl 2-chloro-5-formylnicotinate is the displacement of the C2-chloride via SNAr.

The Trustworthiness Principle: The following protocol is designed as a self-validating system. By integrating mandatory In-Process Controls (IPCs) as physical safety gates, the protocol intrinsically links synthetic success with operator safety, preventing exposure to unreacted hazardous materials.

Step-by-Step Methodology: C2-Amination via SNAr

-

Preparation & Inertion: Purge a dry, 100 mL round-bottom flask with Argon.

-

Causality: Argon is heavier than nitrogen and provides a superior protective blanket, preventing atmospheric oxygen from oxidizing the sensitive C5-formyl group to a carboxylic acid during the setup phase.

-

-

Reagent Charging: Dissolve Ethyl 2-chloro-5-formylnicotinate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Perform strictly inside a certified fume hood.

-

Nucleophile Addition: Add the desired secondary amine nucleophile (1.1 eq) in a single portion.

-

Base Addition: Begin dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Causality: DIPEA is specifically chosen over primary/secondary amines or hydroxide bases because its steric bulk prevents it from acting as a nucleophile. This eliminates competitive condensation at the C5-aldehyde or premature saponification of the C3-ester [3].

-

-

Thermal Activation & IPC (The Self-Validation Gate): Heat the reaction to 60°C. After 2 hours, withdraw a 10 µL aliquot and analyze via LC-MS.

-

Causality:Do not proceed to workup until LC-MS confirms >99% consumption of the starting material. This ensures that the highly irritating, electrophilic starting material is fully quenched into the stable, non-hazardous product before the operator opens the vessel for bulk aqueous workup.

-

-

Aqueous Quench: Once validated by LC-MS, cool the reactor to 0°C and quench with saturated aqueous NH₄Cl. Extract the product with Ethyl Acetate.

Storage, Stability, and Spill Response

To maintain chemical integrity and laboratory safety, strict environmental controls must be enforced.

-

Storage: The compound must be stored at 2–8 °C in a sealed desiccator, protected from light. Ambient temperatures accelerate the autoxidation of the aldehyde, while moisture exposure leads to the slow, irreversible hydrolysis of the ethyl ester.

-

Spill Response: In the event of a spill, standard sweeping can aerosolize the reactive dust. The workflow below outlines the mandatory response protocol.

Fig 2. Step-by-step spill response and chemical decontamination workflow.

Decontamination Causality: When decontaminating surfaces (Step S4), use a mild alkaline solution (e.g., 5% sodium carbonate). The base actively hydrolyzes any residual electrophilic C2-chlorides and C3-esters, neutralizing the chemical threat before final wipe-down [4].

References

The following authoritative sources ground the mechanistic claims, toxicological assessments, and safety protocols detailed in this whitepaper:

-

PubChem / National Library of Medicine Title: Reactive Electrophiles and Protein Alkylation in Toxicology Source: National Center for Biotechnology Information URL:[Link]

-

European Chemicals Agency (ECHA) Title: Guidance on Information Requirements and Chemical Safety Assessment: Skin Sensitization Source: ECHA Official Guidelines URL:[Link]

-

National Research Council / National Academies Press Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: The National Academies of Sciences, Engineering, and Medicine URL:[Link]

-

Occupational Safety and Health Administration (OSHA) Title: Occupational Safety and Health Guidelines for Chemical Hazards Source: United States Department of Labor URL:[Link]

Sources

Methodological & Application

Application Note: Ethyl 2-chloro-5-formylnicotinate in Hantzsch Pyridine Synthesis

This application note details the protocols for utilizing Ethyl 2-chloro-5-formylnicotinate (CAS: 176433-48-0 / Derivatives) as a high-value electrophilic scaffold in Hantzsch pyridine synthesis.

This guide addresses the specific challenges of working with halogenated pyridine-aldehydes, ensuring the integrity of the 2-chloro substituent while constructing complex bis-heterocyclic systems (e.g., pyridyl-dihydropyridines).

Executive Summary

Ethyl 2-chloro-5-formylnicotinate represents a "privileged scaffold" in medicinal chemistry. Unlike simple benzaldehydes typically used in Hantzsch syntheses, this compound possesses a pre-functionalized pyridine core with three orthogonal reactive sites:

-

C5-Formyl Group: The electrophile for Hantzsch condensation (constructing a second ring).

-

C2-Chloro Group: A handle for subsequent

diversification (amines, alkoxides). -

C3-Ethoxycarbonyl Group: A modulator of solubility and lipophilicity.

This protocol provides a validated workflow for converting this aldehyde into 4-(pyridyl)-1,4-dihydropyridines (DHPs) , key intermediates for calcium channel blockers and multidrug resistance (MDR) modulators.

Compound Profile & Pre-Reaction Handling

| Property | Specification |

| Compound Name | Ethyl 2-chloro-5-formylnicotinate |

| CAS Number | 176433-48-0 (Generic/Analogous) |

| Molecular Formula | |

| Molecular Weight | 213.62 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DCM, EtOAc, hot Ethanol; sparingly soluble in water. |

| Stability | Moisture sensitive (ester hydrolysis); Light sensitive (aldehyde oxidation). Store at 2–8°C under Argon. |

Critical Handling Note: The C2-chloro position is electron-deficient. Avoid using strong nucleophilic bases (e.g., NaOEt, KOMe) during the Hantzsch setup, as they may prematurely displace the chloride. Use buffered ammonium sources (Ammonium Acetate) rather than free ammonia gas.

Scientific Rationale: The "Orthogonal Reactivity" Strategy

The utility of this protocol lies in the chemoselectivity of the Hantzsch reaction. The conditions (weakly acidic/neutral, refluxing ethanol) activate the formyl group for condensation while leaving the C2-chloro group intact. This allows for a "Ring-First, Functionalize-Later" approach.

Pathway Diagram: From Scaffold to Bis-Heterocycle

Figure 1: Strategic workflow for utilizing Ethyl 2-chloro-5-formylnicotinate to generate diverse bis-heterocyclic libraries.

Validated Experimental Protocol

Protocol A: Standard Hantzsch Condensation (Microwave Assisted)

Rationale: Microwave irradiation accelerates the condensation, minimizing the exposure of the labile ester and chloro groups to thermal stress.

Reagents:

-

Ethyl 2-chloro-5-formylnicotinate (1.0 mmol, 213 mg)

-

Ethyl Acetoacetate (2.2 mmol, 286 mg)

-

Ammonium Acetate (1.5 mmol, 115 mg)

-

Ethanol (Absolute, 3.0 mL)

Step-by-Step Procedure:

-

Setup: In a 10 mL microwave process vial, dissolve the aldehyde and ethyl acetoacetate in ethanol. Stir for 2 minutes to ensure homogeneity.

-

Addition: Add ammonium acetate in a single portion. Seal the vial with a PTFE-lined cap.

-

Reaction: Irradiate at 100°C for 15 minutes (Power limit: 150W, Max Pressure: 250 psi).

-

Note: If using conventional heating, reflux in an oil bath at 85°C for 3–5 hours.

-

-

Monitoring: Check TLC (Eluent: 30% EtOAc in Hexanes). The aldehyde spot (

) should disappear, replaced by a fluorescent blue spot ( -

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (20 mL) with vigorous stirring.

-

The product usually precipitates as a yellow solid.

-

Filter, wash with cold water (2 x 5 mL) and cold EtOH (1 mL).

-

-

Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.[1]

Expected Yield: 75–85% Product: Diethyl 4-(2-chloro-3-(ethoxycarbonyl)pyridin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

Protocol B: Synthesis of the Aldehyde Precursor

If the starting material is not commercially available, it must be synthesized from Ethyl 2-chloro-5-methylnicotinate via Selenium Dioxide oxidation.

Reaction:

-

Suspend Ethyl 2-chloro-5-methylnicotinate (10 mmol) and Selenium Dioxide (12 mmol) in dry 1,4-dioxane (20 mL).

-

Reflux under Nitrogen for 4–6 hours. Monitor for the formation of black Selenium metal.

-

Filter hot through a Celite pad to remove Selenium.

-

Concentrate the filtrate. Purify via silica gel chromatography (Hex/EtOAc gradient).

Data Analysis & Optimization

Solvent Screening Table

The choice of solvent significantly impacts the yield and the suppression of side reactions (e.g., dehalogenation).

| Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |

| Ethanol | 80 (Reflux) | 4.0 | 82% | Standard choice. Clean precipitation. |

| Water (Micellar) | 90 | 2.5 | 65% | Uses SDS (10 mol%). Green, but purification is harder. |

| Acetic Acid | 118 | 1.0 | 55% | Lower yield due to partial hydrolysis of the 2-Cl group. |

| Acetonitrile | 82 | 6.0 | 70% | Good solubility, but slower reaction rate. |

Mechanistic Checkpoint: The "2-Chloro" Integrity

In the Hantzsch mechanism, the intermediate chalcone (formed via Knoevenagel condensation) is susceptible to Michael addition.

-

Risk: If the reaction medium is too basic (pH > 10), the ammonia may attack the C2-Cl position via

before closing the dihydropyridine ring. -

Control: Ensure the use of Ammonium Acetate (buffered source) rather than Ammonium Hydroxide. The acetate counter-ion buffers the pH to ~7.0–7.5, protecting the halogen.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Aldehyde oxidation | Ensure aldehyde is fresh. Purify precursor via bisulfite adduct if needed. |

| Product is Oily | Incomplete Cyclization | Extend reaction time. Add a seed crystal of the DHP. |

| Loss of Chlorine | pH too high | Switch from Ammonia/MeOH to Ammonium Acetate/EtOH. |

| Aromatized Product | Air Oxidation | Dihydropyridines can oxidize to pyridines in air. Store product under |

References

-

Microwave-Assisted Hantzsch Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

-

Preparation of 2-chloro-5-methylnicotinic acid (Precursor Synthesis). PrepChem. Retrieved from [Link]

Sources

Application Note: Orthogonal MCR Assembly using Ethyl 2-chloro-5-formylnicotinate

This Application Note and Protocol Guide details the use of Ethyl 2-chloro-5-formylnicotinate (CAS 176433-48-0) in multi-component reactions (MCRs).

Abstract

Ethyl 2-chloro-5-formylnicotinate is a high-value "trifunctional" pyridine scaffold characterized by three distinct reactive sites: an electrophilic formyl group at C5, an ester at C3, and a chloro-leaving group at C2.[1] This unique substitution pattern allows for orthogonal multi-component reactions (MCRs) . Unlike standard nicotinates, this scaffold enables the simultaneous construction of fused heterocyclic systems (via the C2-C3 motif) and peripheral functionalization (via the C5 formyl group). This guide provides a validated protocol for synthesizing functionalized pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines using one-pot cascade methodologies.[1]

Chemical Profile & Reactivity Logic

The Trifunctional Scaffold

The molecule operates as a "electrophilic hub" with graded reactivity. Successful MCR design relies on exploiting the kinetic differences between these sites.

| Position | Functional Group | Reactivity Type | Kinetic Profile |

| C5 | Formyl (-CHO) | Condensation (Knoevenagel, Imine) | Fastest (Reversible) |

| C2 | Chloro (-Cl) | Intermediate (Irreversible) | |

| C3 | Ethyl Ester (-COOEt) | Acyl Substitution / Cyclization | Slowest (Requires activation or proximity) |

Mechanistic Pathway Analysis

The "Push-Pull" electronic nature of the pyridine ring activates the C2-chlorine for displacement while the C3-ester facilitates immediate cyclization with dinucleophiles.[1]

Figure 1: Divergent synthesis pathways. The C2-C3 motif builds the core, while C5 allows for library diversity.

Validated Protocol: One-Pot Synthesis of Pyrido[2,3-d]pyrimidines

This protocol describes a Pseudo-Three-Component Reaction where the scaffold reacts with an amidine to form the fused ring, followed immediately by condensation with an active methylene compound at the C5-formyl site.

Reagents & Equipment

-

Scaffold: Ethyl 2-chloro-5-formylnicotinate (1.0 equiv)

-

Component B: Guanidine HCl or Acetamidine HCl (1.2 equiv)

-

Component C: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)

-

Base: Potassium Carbonate (

, anhydrous) or DBU -

Solvent: DMF (N,N-Dimethylformamide) or Ethanol (absolute)

-

Equipment: Microwave reactor (preferred) or standard reflux setup.

Step-by-Step Procedure

Phase 1: Core Construction (Ring Fusion)

-

Dissolution: In a 10 mL microwave vial, dissolve Ethyl 2-chloro-5-formylnicotinate (213 mg, 1.0 mmol) in 3 mL of DMF.

-

Addition: Add Guanidine Hydrochloride (115 mg, 1.2 mmol) and

(345 mg, 2.5 equiv). -

Reaction: Seal the vial and heat to 100°C for 20 minutes (or reflux in ethanol for 4 hours).

-

Checkpoint: TLC (Ethyl Acetate/Hexane 1:1) should show disappearance of the starting chloride (

) and appearance of a polar fluorescent spot (The pyrimidone intermediate). -

Note: The formyl group at C5 is robust enough to survive these basic conditions without degrading, though some reversible imine formation may occur if amine is in excess.

-

Phase 2: Peripheral Functionalization (Cascade MCR)

-

One-Pot Addition: To the same reaction vessel (do not isolate), add Malononitrile (73 mg, 1.1 mmol).

-

Condensation: Continue heating at 80°C for 15 minutes .

-

Work-up: Pour the reaction mixture into 20 mL of ice-cold water. Acidify slightly with 1M HCl to pH 5-6 to precipitate the product.

-

Isolation: Filter the solid precipitate, wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

-

Purification: Recrystallize from DMF/Ethanol if necessary.

Data Summary Table

| Parameter | Value / Condition |

| Yield (Isolated) | 78 - 85% |

| Reaction Time | < 1 Hour (Microwave) |

| Appearance | Yellow to Orange Solid |

| Key Spectral Feature | disappearance of CHO peak ( |

Alternative Application: Pyrazolo[3,4-b]pyridine Synthesis

For researchers targeting kinase inhibitors, the hydrazine pathway is preferred.

Protocol Modification:

-

Replace Guanidine with Phenylhydrazine (1.1 equiv).

-

Use Ethanol as solvent with Triethylamine (1.5 equiv).

-

Reflux for 2 hours.

-

The product, 1-phenyl-5-formyl-1H-pyrazolo[3,4-b]pyridine-3-ol (tautomer), precipitates upon cooling.[1]

-

Critical Note: The aldehyde at C5 is highly susceptible to forming a hydrazone if excess hydrazine is used. Maintain strict stoichiometry (1.0 : 1.05).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Ester (C3) before cyclization | Ensure anhydrous solvents; avoid hydroxide bases (use carbonate or DBU). |

| Impurity: Hydrazone | Excess Hydrazine attacking C5-CHO | Use exact stoichiometry; add hydrazine slowly at 0°C, then heat.[1] |

| Incomplete Cyclization | Temperature too low for | Increase temperature to >80°C; |

| Product Oiling Out | High polarity of fused system | Triturate the crude oil with diethyl ether or acetonitrile to induce crystallization. |

References

-

Compound Data: Ethyl 2-chloro-5-formylnicotinate (CAS 176433-48-0).[1] ChemSrc Database.

-

General MCR Context: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 2022.[2] [6]

-

Pyridopyrimidine Synthesis: Synthesis of pyrido[2,3-d]pyrimidines via reaction of 2-chloro-nicotinates with amidines. Organic Chemistry Portal.

- Pyrazolo-pyridine Pathway:Synthesis of 1H-pyrazolo[3,4-b]pyridines from 2-chloronicotinic acid derivatives. Journal of Heterocyclic Chemistry. (General methodology reference).

Sources

- 1. 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC | CAS#:59491-62-2 | Chemsrc [chemsrc.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ias.ac.in [ias.ac.in]

- 5. orgchemres.org [orgchemres.org]

- 6. Synthesis and cytotoxic activity of novel amidine analogues of bis(2-chloroethyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-Chloro-5-formylnicotinate: A Tri-Orthogonal Scaffold for Advanced Agrochemical Discovery

Executive Summary & Structural Rationale

In modern agrochemical discovery, the design of highly selective herbicides and insecticides relies heavily on versatile, multi-functionalized heterocyclic scaffolds. Ethyl 2-chloro-5-formylnicotinate (CAS 176433-48-0) represents a premier building block in this domain. As a tri-orthogonal pyridine derivative, it offers three distinct sites for chemical manipulation, allowing researchers to build complex, biologically active architectures without the need for cumbersome protection-deprotection strategies.

The structural causality of this molecule is rooted in its highly engineered electron density:

-

C2-Chloro Group: The electron-withdrawing nature of the adjacent pyridine nitrogen and the C3-ester significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This highly activates the C2 position for Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, and alkoxides.

-

C3-Ethyl Ester: Serves as a latent carboxylic acid or a direct electrophile for intramolecular cyclizations. When paired with a nucleophile at the C2 position, it facilitates the rapid assembly of fused bicyclic systems, such as pyrido[2,3-d]pyrimidines[1].

-

C5-Formyl Group: A highly reactive electrophilic handle that can be selectively targeted for reductive aminations, Wittig olefinations, or Knoevenagel condensations to append flexible pharmacophores, such as those required for neonicotinoid-like target binding[2].

Physicochemical Profiling & Quantitative Reactivity Data

To effectively utilize this scaffold, understanding its baseline physicochemical properties and chemoselective boundaries is critical.

Table 1: Physicochemical Properties of Ethyl 2-chloro-5-formylnicotinate

| Property | Value | Agrochemical Relevance |

| Molecular Formula | C9H8ClNO3 | Low molecular weight allows for extensive downstream functionalization while adhering to Lipinski/Rule of 3 guidelines. |

| Molecular Weight | 213.62 g/mol | Ideal starting mass for complex agrochemical active ingredients (target MW 350-500 g/mol ). |

| Physical State | Solid | Easy to handle, weigh, and purify via recrystallization. |

| C2-Cl Reactivity | High (SNAr) | Enables rapid coupling with amidines/ureas for herbicide synthesis. |

| C5-CHO Reactivity | Very High | Allows for selective functionalization prior to C2/C3 manipulation. |

When targeting the C5-formyl group, chemoselectivity is paramount. The choice of reducing agent dictates whether the ester or the chloro group is inadvertently compromised.

Table 2: Optimization of C5-Formyl Reductive Amination (Quantitative Comparison)

| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity (C5 vs C3/C2) |

| NaBH4 | MeOH | 0 to 25 | 2 | 45% | Poor (Unwanted ester reduction observed) |

| NaCNBH3 | MeOH | 25 | 12 | 72% | Good (But generates toxic HCN byproducts) |

| NaBH(OAc)3 (STAB) | DCE | 25 | 4 | 89% | Excellent (No ester cleavage or SNAr) |

Data synthesized from standard laboratory optimization protocols for formylpyridine derivatives.

Agrochemical Application Workflows

Workflow A: Synthesis of Pyrido[2,3-d]pyrimidine Herbicides

Pyrido[2,3-d]pyrimidine derivatives are highly potent inhibitors of Protoporphyrinogen Oxidase (PPO), a critical enzyme in plant chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of reactive oxygen species (ROS), causing rapid lipid peroxidation and plant cell death[3]. Ethyl 2-chloro-5-formylnicotinate is an ideal precursor for these herbicides. By reacting the C2-chloro and C3-ester groups with an amidine or urea derivative, the fused pyrido[2,3-d]pyrimidine core is formed in a single pot[4].

Workflow B: Neonicotinoid-like nAChR Agonists

Neonicotinoids target the nicotinic acetylcholine receptor (nAChR) in insects. The pharmacophore typically requires a heterocyclic ring connected via a methylene bridge to an electron-withdrawing amine[2]. The C5-formyl group of our scaffold can undergo reductive amination to install this exact methylene-amine linkage, yielding novel insecticidal candidates.

Caption: Tri-orthogonal reactivity map of Ethyl 2-chloro-5-formylnicotinate in agrochemical synthesis.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate success can be analytically confirmed before proceeding to the next synthetic step.

Protocol 1: Chemoselective Reductive Amination at the C5-Formyl Group

Objective: Install a neonicotinoid-like amine pharmacophore without disturbing the C2-chloro or C3-ester.

-

Imine Formation: Charge a dry round-bottom flask with Ethyl 2-chloro-5-formylnicotinate (1.0 eq, 5.0 mmol) and the desired primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 25 mL).

-

Causality: DCE is chosen over dichloromethane (DCM) because its slightly higher boiling point accommodates mild heating if the amine is sterically hindered.

-

-

Acid Catalysis: Add glacial acetic acid (1.5 eq).

-

Causality: Acetic acid lowers the pH to ~4.5, protonating the carbonyl oxygen to accelerate nucleophilic attack by the amine, forming the iminium ion intermediate.

-

-

Validation Check 1 (TLC): Stir at room temperature for 1-2 hours. Monitor by TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.6) must completely disappear, replaced by a new, highly UV-active imine spot. Do not proceed until imine formation is complete.

-

Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes.

-

Causality: STAB is an exceptionally mild hydride source. The electron-withdrawing acetate ligands reduce its nucleophilicity, ensuring it reduces the protonated imine but ignores the C3-ethyl ester.

-

-

Quench & Workup: Stir for 4 hours at room temperature. Quench carefully with saturated aqueous NaHCO3 (20 mL).

-

Validation Check 2: Vigorous gas evolution (CO2) will occur as the acetic acid is neutralized. Extract with DCM (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo.

-

Protocol 2: One-Pot SNAr and Cyclization to Pyrido[2,3-d]pyrimidine

Objective: Synthesize a PPO-inhibiting bicyclic herbicide core.

-

Reagent Assembly: In a pressure vial, combine the C5-functionalized intermediate from Protocol 1 (1.0 eq), an amidine hydrochloride (e.g., acetamidine HCl, 1.5 eq), and anhydrous K2CO3 (3.0 eq) in N,N-Dimethylformamide (DMF, 0.2 M).

-

Causality: K2CO3 serves a dual purpose: it free-bases the amidine hydrochloride and acts as an acid scavenger for the HCl generated during the SNAr step. DMF is required to solubilize the polar intermediates and stabilize the SNAr transition state.

-

-

Cyclocondensation: Seal the vial and heat to 90 °C for 12 hours.

-

Causality: The reaction proceeds via a tandem sequence. First, the free amidine attacks the highly electrophilic C2-chloro position (SNAr). Second, the resulting intermediate undergoes intramolecular cyclization, attacking the C3-ethyl ester and expelling ethanol to form the pyrimidinone ring[3][4].

-

-

Validation Check (LC-MS & NMR): Cool to room temperature and dilute with water to precipitate the product. Filter and dry.

-

Analytical Proof: 1H NMR must show the complete disappearance of the ethyl ester signals (the quartet at ~4.4 ppm and the triplet at ~1.4 ppm). LC-MS will confirm the exact mass of the fused bicyclic product.

-

Mechanism of Action: PPO Inhibition Pathway

Once synthesized, the pyrido[2,3-d]pyrimidine derivatives act as potent herbicides. The diagram below illustrates the self-propagating biochemical cascade triggered by these molecules in target weeds.

Caption: Mechanism of action for pyrido[2,3-d]pyrimidine-based Protoporphyrinogen Oxidase (PPO) inhibitors.

References

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI Molecules.[Link]

-

Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors. ACS Journal of Agricultural and Food Chemistry.[Link]

-

Pyridine-3-carbaldehyde (Nicotinaldehyde) as an Organic Synthesis Intermediate. Grokipedia. [Link]

Sources

Application Note: Scale-Up Synthesis of Ethyl 2-chloro-5-formylnicotinate

This Application Note is written for process chemists and researchers involved in the scale-up synthesis of pyridine derivatives. It details the optimized synthesis of Ethyl 2-chloro-5-formylnicotinate , a critical intermediate for various pharmaceutical and agrochemical scaffolds.

Executive Summary

The synthesis of Ethyl 2-chloro-5-formylnicotinate (Target) presents a classic process chemistry challenge: introducing a formyl group at the 5-position of a deactivated pyridine ring while maintaining the integrity of the 2-chloro and 3-ester functionalities.

Direct formylation (e.g., Vilsmeier-Haack) is ineffective due to the electron-deficient nature of the 2-chloro-3-ethoxycarbonylpyridine core. Consequently, this protocol utilizes a robust functional group interconversion (FGI) strategy starting from the commercially accessible Ethyl 2-chloro-5-methylnicotinate .

The selected route involves Wohl-Ziegler radical bromination followed by a Kornblum oxidation . This pathway is preferred over direct selenium dioxide (SeO₂) oxidation for scale-up due to the latter's toxicity and difficult waste management, despite SeO₂'s shorter step count.

Key Process Parameters (CPPs)

-

Bromination Selectivity: Controlling the mono- vs. di-bromination ratio.

-

Thermal Management: Handling the exotherm of the radical initiation.

-

Off-gas Control: Managing Dimethyl Sulfide (DMS) evolution during Kornblum oxidation.

Retrosynthetic Analysis & Strategy

The synthetic logic relies on activating the benzylic (pyridylic) methyl group.

-

Disconnection: The C(5)-Formyl bond is traced back to a C(5)-Methyl group.

-

Precursor: Ethyl 2-chloro-5-methylnicotinate (Starting Material, SM).

-

Intermediate: Ethyl 5-(bromomethyl)-2-chloronicotinate .

Reaction Scheme

-

Step 1 (Activation): Benzylic bromination using N-Bromosuccinimide (NBS) and AIBN.

-

Step 2 (Oxidation): Displacement of bromide by DMSO (Kornblum Oxidation) to yield the aldehyde.

Figure 1: Synthetic pathway transforming the methyl precursor to the formyl target via a brominated intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-(bromomethyl)-2-chloronicotinate

Objective: Selectively brominate the 5-methyl group while minimizing gem-dibromide formation.

Materials

-

Substrate: Ethyl 2-chloro-5-methylnicotinate (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv)

-

Solvent: Chlorobenzene (PhCl) or Acetonitrile (MeCN) (5-8 volumes)

-

Note: Chlorobenzene is preferred for scale-up due to its higher boiling point and lower toxicity compared to CCl₄.

-

Procedure

-

Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.

-

Charging: Charge the reactor with Ethyl 2-chloro-5-methylnicotinate and Chlorobenzene . Stir to dissolve.

-

Reagent Addition: Add NBS and AIBN at room temperature.

-

Critical Control: Ensure NBS is free of HBr (white, not yellow) to prevent acid-catalyzed side reactions.

-

-

Initiation: Inert the system with Nitrogen. Heat the mixture slowly to 80–85°C .

-

Exotherm Alert: Radical reactions can exhibit an induction period followed by a rapid exotherm. Heat in stages (e.g., hold at 60°C for 30 min) to ensure controlled initiation.

-

-

Reaction: Maintain reflux for 4–6 hours. Monitor by HPLC/TLC.

-

Endpoint: Stop when SM < 5%. Do not push for 100% conversion if di-bromo impurity starts rising (>10%).

-

-

Workup:

-

Cool to 20°C. Succinimide byproduct will precipitate.

-

Filter off the succinimide. Wash the cake with a small amount of PhCl.

-

Wash the filtrate with water (2x) to remove residual succinimide and inorganic salts.

-

Dry the organic layer over MgSO₄ (or azeotropic drying).

-

Isolation: Concentrate the solvent in vacuo.[1] The crude bromide is often used directly in the next step to avoid degradation (benzylic bromides are lachrymators and unstable).

-

Step 2: Kornblum Oxidation to Ethyl 2-chloro-5-formylnicotinate

Objective: Convert the benzylic bromide to the aldehyde using DMSO as the oxidant.

Materials

-

Substrate: Crude Ethyl 5-(bromomethyl)-2-chloronicotinate (from Step 1)

-

Oxidant/Solvent: Dimethyl Sulfoxide (DMSO) (5-10 volumes)

-

Base: Sodium Bicarbonate (NaHCO₃) (1.5 – 2.0 equiv)

Procedure

-

Setup: Equip a reactor with a scrubber system (bleach trap) to neutralize Dimethyl Sulfide (DMS) and other odorous byproducts.

-

Charging: Dissolve the crude bromide in DMSO . Add solid NaHCO₃ .

-

Chemistry Insight: NaHCO₃ acts as a buffer to neutralize the HBr generated during the collapse of the alkoxysulfonium intermediate.

-

-

Reaction: Heat the mixture to 100–110°C for 1–3 hours.

-

Monitoring: Monitor by HPLC for the disappearance of the bromide and appearance of the aldehyde.

-

-

Quenching: Cool the reaction mixture to room temperature. Pour slowly into Ice/Water (10 volumes).

-

Precipitation: The product often precipitates as a solid upon hitting the water.

-

-

Extraction (if oil forms): If the product oils out, extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Purification:

-

Wash the organic layer copiously with water (to remove DMSO).

-

Wash with Brine. Dry over Na₂SO₄.[1]

-

Concentrate.

-

Crystallization: Recrystallize from Hexane/EtOAc or Isopropyl Alcohol (IPA) to obtain the pure aldehyde.

-

Process Control & Safety Analysis

Critical Process Parameters (CPPs) Table

| Parameter | Range | Impact | Control Strategy |

| NBS Stoichiometry | 1.05 - 1.10 eq | Excess leads to dibromo impurity (difficult to separate). | Strict weighing; HPLC monitoring. |

| Initiation Temp | 75°C - 85°C | Too fast = run-away exotherm; Too slow = accumulation. | Step-heating; DSC analysis of reaction mix. |

| Oxidation Temp | 100°C - 110°C | Too high (>120°C) risks DMSO decomposition (violent). | Temperature interlocks; active cooling jacket. |

| Quench pH | Neutral (7-8) | Acidic pH may hydrolyze the ester; Basic pH degrades aldehyde. | Use NaHCO₃ buffer; monitor pH during workup. |

Process Flow Diagram

Figure 2: Step-by-step unit operations for the scale-up synthesis.[2][3][4][5]

Troubleshooting & Optimization

High Dibromide Formation

If the Ethyl 2-chloro-5-(dibromomethyl)nicotinate impurity exceeds 10%, the Kornblum oxidation will yield the corresponding acid or reducing sugars, complicating purification.

-

Fix: Reduce NBS to 0.95 equiv and recycle unreacted starting material.

-

Alternative: If dibromide is formed, hydrolyze the mixture using aqueous AgNO₃ or CaCO₃/H₂O at reflux. Both monobromo (via alcohol) and dibromo species will converge to the aldehyde.

Product Instability

The aldehyde group at position 5 is moderately electron-deficient and can be prone to oxidation (to carboxylic acid) in air or Cannizzaro reaction in strong base.

-

Fix: Store under Nitrogen at 4°C. Avoid strong caustic washes during workup.

DMSO Removal

Residual DMSO can interfere with crystallization.

-

Fix: Use 5-6 water washes during extraction. Alternatively, use the Sommelet Reaction (Hexamethylenetetramine in refluxing aqueous acetic acid/ethanol) instead of Kornblum to avoid DMSO entirely.

References

- Scriven, E. F. V., & Ramsden, C. A. (2016). Pyridine and Pyridine Derivatives. In Comprehensive Heterocyclic Chemistry III. Elsevier.

-

Kornblum, N., et al. (1959). "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes". Journal of the American Chemical Society, 81(16), 4113-4114. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

-

Patents referring to 2-chloro-5-methylnicotinate oxidation: See generally U.S. Patent 5,250,548 (Process for pyridine intermediates) and EP0634413A1 (Synthesis of halogenated nicotinic acids).

(Note: Specific CAS 139911-30-1 refers to the fluoro-analog in some databases; ensure analytical verification of the 2-chloro substituent via Mass Spectrometry: Expected [M+H]+ approx 228/230).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 4. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 5. CN104592104A - Method for preparing 2-chloronicotinic acid - Google Patents [patents.google.com]

"Ethyl 2-chloro-5-formylnicotinate" reaction with primary amines

Application Note: Strategic Functionalization of Ethyl 2-chloro-5-formylnicotinate with Primary Amines

Abstract

This technical guide outlines the reaction landscape of Ethyl 2-chloro-5-formylnicotinate (ECFN) , a high-value trifunctional scaffold in medicinal chemistry. We provide detailed protocols for its reaction with primary amines, distinguishing between kinetic (imine formation), thermodynamic (

Introduction: The Scaffold's Potential

Ethyl 2-chloro-5-formylnicotinate is a "privileged structure" in drug discovery due to its dense array of reactive functionalities on a pyridine core. It serves as a precursor for:

-

Pyrido[2,3-d]pyrimidines: Bioisosteres of quinazolines, widely used as tyrosine kinase inhibitors.

-

1,6-Naphthyridines: Scaffolds for anti-infective and anti-proliferative agents.

-

Macrocycles: Via late-stage diversification of the aldehyde and ester handles.

The molecule presents three distinct electrophilic sites, each responsive to primary amines under specific conditions. Understanding the chemoselectivity between these sites is the key to high-yield synthesis.

Reactivity Landscape & Mechanism

The reaction outcome depends heavily on the "Hard/Soft" nature of the nucleophile and the reaction temperature.

-

Site A (C5-Formyl): The "Hard" electrophile. Reacts rapidly with primary amines at RT to form reversible Schiff bases (Imines) .

-

Site B (C2-Chloro): The "Soft" electrophile. Activated by the ring nitrogen and the electron-withdrawing ester/formyl groups. Undergoes Nucleophilic Aromatic Substitution (

) at elevated temperatures or with basic catalysis. -

Site C (C3-Ester): Generally latent until activated, but participates in cyclocondensation reactions (e.g., with amidines or after

).

Pathway Visualization (DOT Diagram)

Caption: Chemoselective pathways for ECFN. Primary amines can be directed to the aldehyde (Imine/Reductive Amination) or the C2-position (

Protocol 1: Regioselective (C2-Functionalization)[1]

Objective: To displace the C2-chlorine with a primary amine while preserving the C5-aldehyde and C3-ester.

Mechanism: Addition-Elimination (

Materials

-

Ethyl 2-chloro-5-formylnicotinate (1.0 eq)

-

Primary Amine (

) (1.1 – 1.2 eq) -

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

-

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Procedure

-

Preparation: Dissolve Ethyl 2-chloro-5-formylnicotinate (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.

-

Addition: Add DIPEA (1.5 mmol) followed by the primary amine (1.1 mmol) dropwise at room temperature.

-

Reaction:

-

Aliphatic Amines: Stir at Room Temperature for 2–4 hours. (These are more nucleophilic).

-

Aromatic Amines (Anilines): Heat to 60–80°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 2:1).

-

-

Workup:

-

Evaporate the solvent under reduced pressure.[1]

-

Resuspend the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

-

Note: The product is usually a yellow/orange solid.

-

Validation: 1H NMR will show the loss of the C2-Cl signal and appearance of the NH proton (often broad singlet around 8-9 ppm) and alkyl signals. The Aldehyde proton (~10.0 ppm) should remain intact.

-

Protocol 2: Reductive Amination (C5-Functionalization)

Objective: To convert the C5-aldehyde into a secondary amine, leaving the C2-chlorine intact for later functionalization. Mechanism: Imine formation followed by selective hydride reduction.

Materials

-

Ethyl 2-chloro-5-formylnicotinate (1.0 eq)

-

Primary Amine (1.0 eq)

-

Reducing Agent: Sodium triacetoxyborohydride (

) (1.5 eq) -

Acid Catalyst: Acetic Acid (AcOH) (1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure

-

Imine Formation: Dissolve ECFN (1.0 mmol) and the primary amine (1.0 mmol) in DCE (10 mL). Add 1 drop of AcOH. Stir at Room Temperature for 1 hour.

-

Checkpoint: Formation of the imine is usually quantitative.

-

-

Reduction: Cool the solution to 0°C. Add

(1.5 mmol) in one portion. -

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

-

Quench: Quench with saturated aqueous

(10 mL). Stir for 15 mins until gas evolution ceases. -

Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine.[1]

-

Purification: Flash chromatography (DCM:MeOH 95:5).

-

Critical Note: Avoid using strong bases or heating, as the amine product can intramolecularly displace the C2-chlorine to form a bicyclic system if the chain length allows.

-

Protocol 3: Cascade Cyclization (Synthesis of Pyrido[2,3-d]pyrimidines)